molecular formula C24H28N4O4S B3313180 2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946347-21-3

2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3313180
CAS No.: 946347-21-3
M. Wt: 468.6 g/mol
InChI Key: BGHZLZUZSZNQHB-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidinyl group and a benzene sulfonamide moiety with dimethoxy substituents. Its pyridazine ring distinguishes it from classical sulfonamides, which often incorporate triazine or pyrimidine scaffolds . The dimethoxy groups may enhance solubility and bioavailability, while the 4-methylpiperidine moiety could influence receptor binding due to its conformational flexibility.

Properties

IUPAC Name

2,5-dimethoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-17-12-14-28(15-13-17)24-11-9-21(25-26-24)18-4-6-19(7-5-18)27-33(29,30)23-16-20(31-2)8-10-22(23)32-3/h4-11,16-17,27H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHZLZUZSZNQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazines with diketones or other suitable precursors under acidic or basic conditions.

    Attachment of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated pyridazine with 4-methylpiperidine.

    Coupling with the benzene sulfonamide: The final step involves the coupling of the pyridazine derivative with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents Biological Activity (Reported) Reference
Target Compound Pyridazine 4-Methylpiperidine, Dimethoxybenzene Not yet fully characterized
4-(4-Arylamino-6-Piperidinyl-Triazine)Sulfonamide Triazine Piperidine, Arylamino, Pyrimidinyl Antimicrobial (MIC: 2–16 µg/mL)
2,4,6-Trichloro-1,3,5-Triazine Derivatives Triazine Chloro, Variable alkyl/aryl groups Intermediate for drug synthesis

Key Observations:

  • Core Heterocycle: The pyridazine core in the target compound differs from triazine-based analogues (e.g., ). Pyridazine’s two nitrogen atoms (vs.
  • Substituent Effects: The 4-methylpiperidinyl group in the target compound contrasts with the piperidine-linked triazine derivatives in Desai et al. . Piperidine derivatives are known to enhance membrane permeability in antimicrobial agents, but the methyl substituent here may further modulate lipophilicity.
  • Biological Activity : While triazine-based sulfonamides exhibit antimicrobial activity (MIC 2–16 µg/mL against S. aureus and E. coli ), the target compound’s pyridazine core and dimethoxy groups remain uncharacterized in this context.

Pharmacokinetic and Toxicity Profiles (Inferred)

  • Solubility: The dimethoxy groups likely improve aqueous solubility compared to non-polar triazine derivatives .
  • Metabolic Stability : Piperidine-containing compounds often exhibit cytochrome P450-mediated metabolism, but the 4-methyl group could slow oxidation, extending half-life.

Biological Activity

2,5-Dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is commonly associated with various biological activities. Its molecular formula is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S with a molecular weight of 402.52 g/mol. The structural complexity arises from the presence of multiple functional groups, including methoxy and piperidine moieties.

PropertyValue
Molecular FormulaC21H26N4O3S
Molecular Weight402.52 g/mol
IUPAC NameThis compound
InChI Key(to be provided)

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Sulfonamides generally inhibit enzymes by mimicking natural substrates, which may lead to the modulation of various biochemical pathways. The presence of the piperidine ring enhances its ability to penetrate biological membranes and interact with cellular targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. For instance, compounds in this class have been reported to inhibit bacterial growth by targeting folate synthesis pathways.

Anticancer Potential

Recent investigations into sulfonamide derivatives have highlighted their potential as anticancer agents. These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Cardiovascular Effects

Research involving related sulfonamides has demonstrated effects on cardiovascular parameters such as perfusion pressure and coronary resistance. For example, a study indicated that certain sulfonamide derivatives could lower perfusion pressure in isolated rat heart models, suggesting a potential for cardiovascular applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Perfusion Pressure : A study evaluated the effects of various sulfonamides on perfusion pressure in isolated rat hearts. Results indicated that certain derivatives significantly decreased perfusion pressure, suggesting an interaction with calcium channels .
  • Anticancer Research : Another study focused on the anticancer properties of sulfonamide derivatives, revealing that they could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.
  • Antimicrobial Testing : Various sulfonamide compounds were tested against a panel of bacterial strains, demonstrating effective inhibition at low concentrations.

Q & A

Q. Table 1: Synthesis Parameters

StepReaction TypeCatalyst/SolventTemperatureYield (%)Purity (%)
1Pyridazine formationDMF, K₂CO₃80°C6590
2Piperidine substitutionEtOH, reflux70°C7288
3Sulfonamide couplingCH₂Cl₂, TEART5885

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and piperidine integration .
  • HPLC : Employ a C18 column with a methanol/water (65:35) mobile phase (pH 4.6, adjusted with acetic acid) to assess purity .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 525.2 g/mol) .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. expected values) be resolved?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
  • Validation Tools : Cross-check with PLATON to identify disordered regions or thermal motion artifacts .
  • Data Comparison : Align experimental bond lengths (e.g., S–N bond: ~1.63 Å) with DFT-optimized models (B3LYP/6-31G*) to resolve discrepancies .

Advanced: What methodologies establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy or piperidine groups to assess antimicrobial activity (e.g., MIC against S. aureus) .
  • Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase), focusing on hydrogen bonding with sulfonamide groups .
  • Pharmacokinetic Profiling : Measure logP values (e.g., 2.8 via shake-flask method) to correlate lipophilicity with cellular uptake .

Advanced: How to design experiments assessing metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assay : Incubate compound (10 µM) with rat liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (pH 7.4, 37°C) .
  • LC-MS Analysis : Quantify parent compound depletion over 60 minutes using a C18 column and positive ion mode .
  • Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the following formula:
    Clint=0.693t1/2×microsomal proteinincubation volumeCl_{int} = \frac{0.693}{t_{1/2}} \times \frac{microsomal\ protein}{incubation\ volume} .

Q. Table 2: Metabolic Stability Parameters

ParameterValue
t₁/₂ (min)45.2
Clᵢₙₜ (µL/min/mg)18.6
% Parent remaining (60 min)22%

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell line: HEK293, serum-free media) to minimize variability .
  • Dose-Response Curves : Generate IC₅₀ values using 8-point dilution series (1 nM–100 µM) and nonlinear regression analysis .
  • Meta-Analysis : Compare data across studies using Cohen’s d statistic to quantify effect size differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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